molecular formula C15H16FN3O3 B2958067 N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide CAS No. 1448059-37-7

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2958067
CAS No.: 1448059-37-7
M. Wt: 305.309
InChI Key: YZAGEKAOFYIESM-UHFFFAOYSA-N
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Description

N-(2,4-Diethoxypyrimidin-5-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a pyrimidine ring substituted with ethoxy groups at positions 2 and 2. This compound belongs to a broader class of halogenated benzamides, which are pivotal in medicinal chemistry due to fluorine's role in enhancing metabolic stability and bioavailability . This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging crystallographic data, synthetic methodologies, and substituent effects.

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-7-5-6-8-11(10)16/h5-9H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAGEKAOFYIESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DIPEA, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrimidine core allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function . This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Substituent Effects and Molecular Design

Compound Name Benzamide Substituents Pyrimidine Substituents Key Features
N-(2,4-Diethoxypyrimidin-5-yl)-2-fluorobenzamide 2-fluoro 2,4-diethoxy Ethoxy groups enhance lipophilicity; fluorine improves electronic properties.
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-fluoro (benzoyl), 2,3-difluoro (aniline) None Coplanar aromatic rings; 1D hydrogen bonding via amide groups.
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) 3,5-dimethoxy 2-methyl, 4-methoxyphenyl Methoxy groups increase polarity; IR bands at 1668 cm⁻¹ (amide C=O stretch).
N-(3-(5-(2-Acrylamidoethoxy)...) 2-fluoro, 4-cyclopropyl 5-acrylamidoethoxy, 6-amino Bulky substituents introduce steric hindrance; potential for targeted drug delivery.

Key Observations :

  • Fluorine Positioning : Fo23’s 2,3-difluoroaniline moiety contrasts with the target compound’s single 2-fluorobenzamide. Fluorine's electron-withdrawing effects influence electronic density and hydrogen-bonding capacity .
  • Ethoxy vs.
  • Pyrimidine Modifications: The diethoxy substitution on pyrimidine (target) may reduce rotational freedom compared to methyl or amino groups in analogues .

Crystallographic and Conformational Analysis

  • Fo23 : Crystal structure (294 K) reveals coplanar aromatic rings (interplanar angle: 0.5°) and 1D amide-amide hydrogen bonds along the a-axis. Longer C–H···F/O interactions and C–F···π stacking stabilize the lattice .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]... : Dihedral angles between pyrimidine and phenyl groups (12.8°–86.1°) indicate conformational flexibility, contrasting with Fo23’s rigidity.
  • Target Compound : Predicted steric effects from diethoxy groups may increase interplanar angles compared to Fo23, reducing coplanarity and altering packing efficiency.

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent substitution reactions to introduce the fluorobenzamide moiety. The compound can be synthesized through a series of reactions involving:

  • Formation of 2,4-diethoxypyrimidine : This can be achieved through cyclization reactions of appropriate precursors.
  • Introduction of the 2-fluorobenzamide group : This step often involves nucleophilic substitution where 2-fluorobenzoyl chloride reacts with the amine derived from the pyrimidine.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For example, it has been tested against Fusarium oxysporum, a pathogenic fungus affecting crops, with varying degrees of inhibition observed.

CompoundIC50 (mM)
This compoundTBD
Control (e.g., Epoxiconazole)0.06 ± 0.02

The specific IC50 values for this compound are still under investigation, but preliminary results indicate that structural modifications can lead to enhanced activity against fungal strains .

Case Study 1: Antifungal Efficacy

In a recent study examining antifungal agents against Fusarium oxysporum, several compounds were evaluated for their IC50 values. The findings indicated that structural modifications in pyrimidine derivatives could enhance antifungal activity significantly. Although specific data for this compound is pending publication, the trends observed suggest a pathway for further exploration .

Case Study 2: Antiviral Activity Against HCV

Another relevant study focused on the antiviral properties of fluorinated nucleosides demonstrated promising results in inhibiting HCV replication. The study highlighted how modifications in the nucleoside structure led to variations in potency and selectivity against viral targets . This research underscores the importance of exploring similar modifications in this compound for potential antiviral applications.

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